molecular formula C9H8FIO3 B14762170 Methyl 2-fluoro-6-iodo-3-methoxybenzoate

Methyl 2-fluoro-6-iodo-3-methoxybenzoate

Cat. No.: B14762170
M. Wt: 310.06 g/mol
InChI Key: XFJJHQQJIMLCBG-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-6-iodo-3-methoxybenzoate is a substituted benzoate ester characterized by a fluorine atom at the 2-position, an iodine atom at the 6-position, and a methoxy group at the 3-position of the benzene ring. This compound belongs to a class of halogenated aromatic esters, where the unique combination of electron-withdrawing (fluoro, iodo) and electron-donating (methoxy) substituents influences its physicochemical properties and reactivity.

Properties

Molecular Formula

C9H8FIO3

Molecular Weight

310.06 g/mol

IUPAC Name

methyl 2-fluoro-6-iodo-3-methoxybenzoate

InChI

InChI=1S/C9H8FIO3/c1-13-6-4-3-5(11)7(8(6)10)9(12)14-2/h3-4H,1-2H3

InChI Key

XFJJHQQJIMLCBG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)I)C(=O)OC)F

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 2-fluoro-6-iodo-3-methoxybenzoate typically involves the following steps:

    Starting Material: The process begins with a suitable benzoic acid derivative.

    Fluorination: Introduction of the fluorine atom at the 2-position of the benzene ring.

    Iodination: Introduction of the iodine atom at the 6-position.

    Methoxylation: Introduction of the methoxy group at the 3-position.

    Esterification: Conversion of the carboxylic acid group to a methyl ester.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product. Industrial production methods may involve optimization of these steps to achieve large-scale synthesis.

Chemical Reactions Analysis

Methyl 2-fluoro-6-iodo-3-methoxybenzoate can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-fluoro-6-iodo-3-methoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-fluoro-6-iodo-3-methoxybenzoate involves its interaction with specific molecular targets. The fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The methoxy group can also play a role in modulating the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Halogen Variations

  • Methyl 6-amino-2-bromo-3-methoxybenzoate (CAS 1340366-76-8): Replacing iodine with bromine and adding an amino group at the 6-position significantly alters reactivity.
  • 3,6-Dichloro-2-methoxybenzoic Acid (CAS 1918009) : The absence of an ester group (carboxylic acid instead) increases hydrophilicity, limiting its use in lipid-soluble formulations. Chlorine atoms at the 3- and 6-positions create a stronger electron-withdrawing effect than fluorine and iodine, which could affect aromatic ring stability or interaction with biological targets .

Functional Group Variations

  • Sulfonylurea Methyl Esters (e.g., Metsulfuron Methyl): These compounds feature a sulfonylurea bridge and triazine ring, diverging from the target’s simple benzoate structure. However, the shared methyl ester group enhances stability and bioavailability.

Physicochemical Properties

While direct data for Methyl 2-fluoro-6-iodo-3-methoxybenzoate are unavailable, inferences can be drawn from analogous methyl esters:

Property This compound (Inferred) Methyl 6-amino-2-bromo-3-methoxybenzoate 3,6-Dichloro-2-methoxybenzoic Acid
Molecular Weight ~324.1 g/mol ~290.1 g/mol ~221.04 g/mol
Key Substituents 2-F, 6-I, 3-OCH3 2-Br, 6-NH2, 3-OCH3 2-OCH3, 3-Cl, 6-Cl
Solubility Low (due to iodine’s hydrophobicity) Moderate (amino group increases polarity) High (carboxylic acid enhances polarity)
Applications Pharmaceutical intermediates, catalysis Drug discovery Herbicide precursors

The iodine atom in the target compound increases molecular weight and steric bulk compared to bromine or chlorine analogs, likely reducing solubility but enhancing halogen-bonding interactions in supramolecular chemistry .

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